![molecular formula C21H25N5O6S B1240842 4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid](/img/structure/B1240842.png)
4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TS-943 is a selective non-peptide platelet glycoprotein-IIb/IIIa receptor antagonist. This compound has been studied for its potential to inhibit platelet aggregation, which is a crucial process in the formation of blood clots. By targeting the glycoprotein-IIb/IIIa receptor, TS-943 can prevent the binding of fibrinogen and other adhesive molecules, thereby reducing the risk of thrombus formation .
Preparation Methods
The synthesis of TS-943 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by their conversion into the final product .
Chemical Reactions Analysis
TS-943 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a tool to study platelet aggregation and the role of glycoprotein-IIb/IIIa receptors.
Biology: Investigated for its effects on cellular processes related to platelet function and blood clotting.
Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in patients with cardiovascular diseases.
Industry: Potential applications in the development of new anticoagulant drugs and diagnostic tools
Mechanism of Action
TS-943 exerts its effects by selectively binding to the glycoprotein-IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with fibrinogen and other adhesive molecules, thereby inhibiting platelet aggregation. The molecular targets and pathways involved in this process include the inhibition of the integrin alpha-IIb/beta-3 complex, which plays a key role in platelet adhesion and aggregation .
Comparison with Similar Compounds
TS-943 is unique in its selective inhibition of the glycoprotein-IIb/IIIa receptor. Similar compounds include:
Echistatin: A potent inhibitor of platelet aggregation, but less selective compared to TS-943.
RGDS: A peptide that inhibits platelet aggregation, but is significantly less potent than TS-943.
The uniqueness of TS-943 lies in its high selectivity and potency, making it a promising candidate for therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C21H25N5O6S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-[[amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid |
InChI |
InChI=1S/C21H25N5O6S/c1-12-17(20(32)24-11-9-16(29)30)33-21(26(12)2)25-19(31)14-7-5-13(6-8-14)18(22)23-10-3-4-15(27)28/h5-8H,3-4,9-11H2,1-2H3,(H2,22,23)(H,24,32)(H,27,28)(H,29,30) |
InChI Key |
RMRWASUVMKDLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2=CC=C(C=C2)C(=NCCCC(=O)O)N)N1C)C(=O)NCCC(=O)O |
Synonyms |
4-((4-((5-((2-carboxyethyl)carbamoyl)-3,4-dimethyl-2(3H)-thiazolidene)carbamoyl)benzimidoyl)amino)butyric acid TS 943 TS-943 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


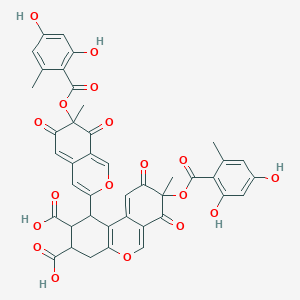
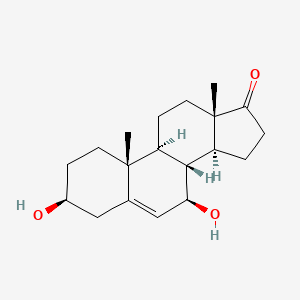
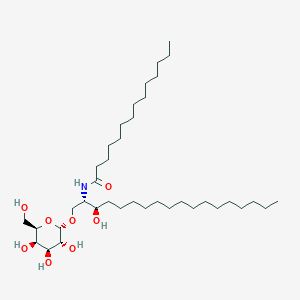
![ethyl 3-[[4-[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B1240767.png)
![(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide](/img/structure/B1240770.png)
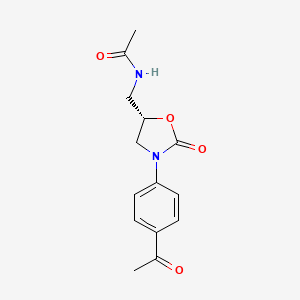
![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)
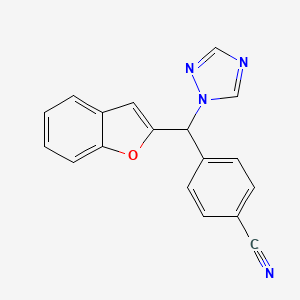
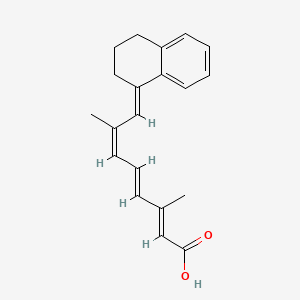
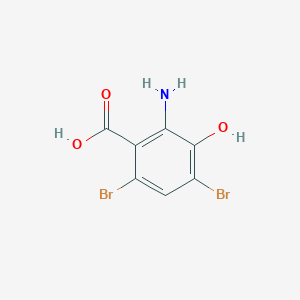

![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)
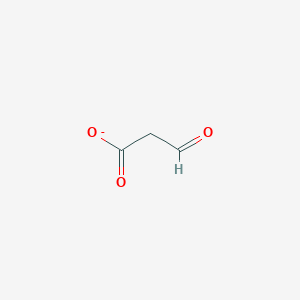
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1240784.png)
